![molecular formula C8H4BrN3 B8095551 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B8095551.png)
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-5-nitropyridine with a suitable nitrile source under basic conditions. The reaction is often carried out in the presence of a palladium catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cyclization and substitution reactions.
Basic Conditions: Often employed to facilitate nucleophilic substitution reactions.
Oxidizing and Reducing Agents: Used in specific oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
科学的研究の応用
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors and other pharmaceuticals.
Biological Studies: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Chemical Biology: It serves as a building block for the synthesis of complex molecules used in chemical biology research.
作用機序
The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features.
5-Bromo-1H-pyrrolo[3,2-c]pyridine: Shares the pyrrole and pyridine rings but differs in the position of the bromine atom.
Uniqueness
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and research tools .
特性
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-8-2-5-1-6(3-10)12-7(5)4-11-8/h1-2,4,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWWVQNIYAEVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CN=C1Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
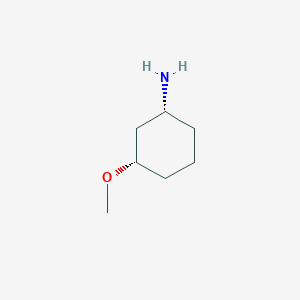
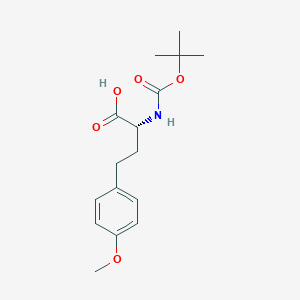
![Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride](/img/structure/B8095473.png)
![Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl](/img/structure/B8095481.png)
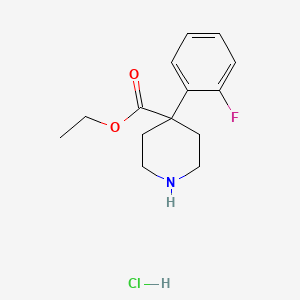
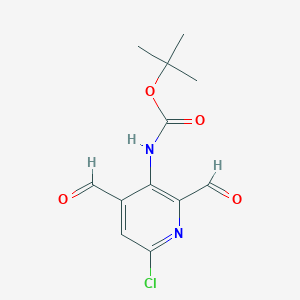
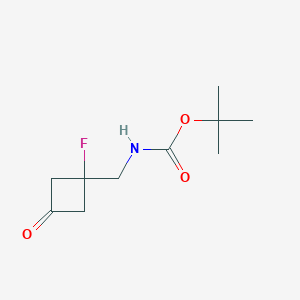
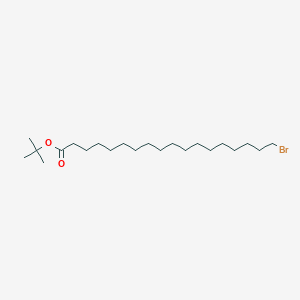
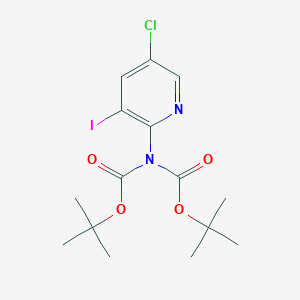
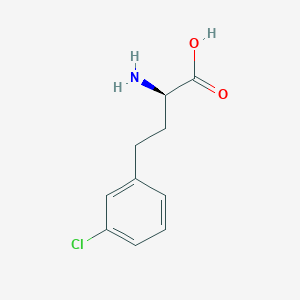
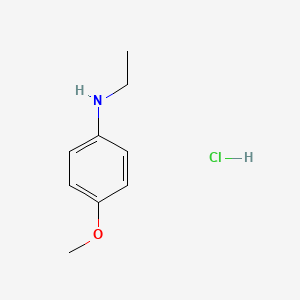
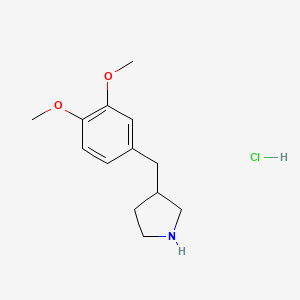
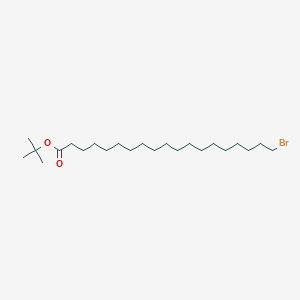
![6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8095560.png)
